molecular formula CHBr2NO B047391 1,1-Dibromoformaldoxime CAS No. 74213-24-4

1,1-Dibromoformaldoxime

Cat. No. B047391
Key on ui cas rn: 74213-24-4
M. Wt: 202.83 g/mol
InChI Key: AWBKQZSYNWLCMW-UHFFFAOYSA-N
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Patent
US04772719

Procedure details

Reaction of dibromoformaldoxime with 3-butyn-2-ol gives 3-bromo-5-(1-hydroxyethyl)-isoxazole which is converted by oxidation into 3-bromo-5-acetylisoxazole, an intermediate for the preparation of 1-(3-bromoisoxazol-5-yl)-2-tert.butylamine-ethanol, a compound having broncodilating activity (European Patent No. 16255) known as Broxaterol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2](Br)=[N:3][OH:4].[CH3:6][CH:7]([OH:10])[C:8]#[CH:9]>>[Br:1][C:2]1[CH:9]=[C:8]([CH:7]([OH:10])[CH3:6])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(=NO)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=NOC(=C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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